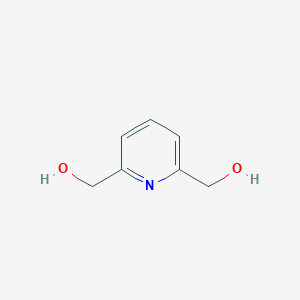
2,6-吡啶二甲醇
描述
2,6-Pyridinedimethanol, also known as 2,6-Pyridinedimethanol, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Pyridinedimethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Pyridinedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Pyridinedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
配位化学中的配体:
- 2,6-吡啶二甲醇已被用作配位化学中的配体。其衍生物,特别是与金属配位时,已显示出在生物传感中具有潜力的发光镧系化合物和展示出异常热性和光化学自旋态转变的铁配合物 (Halcrow, 2005)。
光伏特性:
- 它已被应用作倒置聚合物太阳能电池中的阴极中间层。其包含产生有利的界面偶极,增强了器件的功率转换效率。这表明其在改善光伏特性方面具有潜力,而无需高温热处理 (Youn Hwan Kim et al., 2017)。
磁性和材料化学:
- 研究探讨了它在磁性化学中的作用,它已成为一种单核Co(ii)配合物的一部分,表现出受场诱导的缓慢磁性弛豫和易轴型磁各向异性 (Valigura et al., 2017)。
- 它已被用作合成可生物降解的聚己内酯/聚氨酯中的链延长剂,影响化合物的热阻力、拉伸强度和形态,表明其在材料科学中的实用性 (Tsou et al., 2013)。
分子纳米尺度磁性制冷剂:
- 一项研究显示其用于创建一个{Cu(II)15Gd(III)7}笼状分子,表现出铁磁行为,并具有作为低温磁性制冷剂的潜力,突显其对纳米尺度制冷技术的贡献 (Dermitzaki et al., 2013)。
抗菌应用:
- 一项研究专注于使用2,6-吡啶二甲醇作为链延长剂开发聚氨酯/纳米银掺杂的蒙脱石纳米复合材料,结果表明改善了热稳定性、机械性能,并对大肠杆菌具有显著的抗菌性能,表明其在生物医用材料中的适用性 (Sun et al., 2020)。
安全和危害
2,6-Pyridinedimethanol is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
作用机制
Target of Action
2,6-Pyridinedimethanol is primarily used as a ligand to synthesize a variety of metal complexes . It interacts with these metal ions, forming stable complexes that can be used in various chemical reactions .
Mode of Action
The compound’s mode of action is based on its ability to donate electron pairs from the oxygen atoms of its hydroxyl groups to metal ions, forming coordinate covalent bonds . This interaction results in the formation of metal complexes, which can act as catalysts in various chemical reactions .
Biochemical Pathways
It’s known that the compound can be used to prepare fe(iii) complexes
Result of Action
The primary result of 2,6-Pyridinedimethanol’s action is the formation of metal complexes . These complexes can act as catalysts, facilitating various chemical reactions. The exact molecular and cellular effects would depend on the specific reactions catalyzed by these complexes.
Action Environment
The action, efficacy, and stability of 2,6-Pyridinedimethanol and its complexes can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound or its complexes. For instance, the formation and stability of the complexes might be affected by the concentration of the metal ions in the environment .
属性
IUPAC Name |
[6-(hydroxymethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFMINHWJYHXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152474 | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-59-1 | |
| Record name | 2,6-Pyridinedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Pyridinedimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-pyridinedimethanol?
A1: The molecular formula of 2,6-pyridinedimethanol is C7H9NO2, and its molecular weight is 139.15 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 2,6-pyridinedimethanol and its metal complexes?
A2: Researchers frequently utilize techniques like X-ray diffraction [, , , , , ], infrared spectroscopy [, ], nuclear magnetic resonance (NMR) spectroscopy [, , ], and mass spectrometry [] to characterize 2,6-pyridinedimethanol and the metal complexes it forms.
Q3: How does the stability of 2,6-pyridinedimethanol-containing materials vary under different conditions?
A3: The stability of 2,6-pyridinedimethanol-containing materials is influenced by factors like temperature, pH, and the presence of other chemical species. For example, certain polyurethane materials incorporating 2,6-pyridinedimethanol exhibit enhanced thermal stability, as evidenced by thermogravimetric analysis [].
Q4: Can you elaborate on the applications of 2,6-pyridinedimethanol in material science, particularly highlighting its role in polyurethane synthesis?
A4: 2,6-Pyridinedimethanol acts as a chain extender in polyurethane synthesis, leading to materials with modified properties [, ]. For instance, incorporating 2,6-pyridinedimethanol into polycaprolactone-based polyurethanes enhances their biodegradability, a crucial factor in biomedical applications []. Additionally, researchers have explored its use in creating polyurethane/nanosilver-doped halloysite nanocomposites with improved thermal stability, mechanical strength, and antibacterial properties [].
Q5: What factors influence the enantioselectivity of reactions catalyzed by chiral 2,6-pyridinedimethanol derivatives?
A5: The steric and electronic properties of the substituents on the α,α′ positions of the 2,6-pyridinedimethanol significantly influence the enantioselectivity of these reactions. Studies have shown that varying the substituents from methyl to trifluoromethyl, pentafluoroethyl, and allyl groups impacts the enantiomeric excess of the product alcohols [].
Q6: How has computational chemistry been utilized to study 2,6-pyridinedimethanol and its complexes?
A6: Computational chemistry plays a vital role in understanding the electronic structures, magnetic properties, and reactivity of 2,6-pyridinedimethanol-containing compounds. Density Functional Theory (DFT) calculations have been employed to determine exchange constants in manganese clusters, correlating well with experimental data and providing insights into their magnetic behavior [, , ]. Additionally, researchers utilize ab initio calculations to investigate magnetic anisotropy, predict single-molecule magnet behavior, and understand the impact of structural distortions on magnetic relaxation processes in lanthanide-containing complexes [, , ].
Q7: How do structural modifications of 2,6-pyridinedimethanol impact the properties and reactivity of its metal complexes?
A7: Structural modifications to the 2,6-pyridinedimethanol ligand can significantly influence the properties of the resulting metal complexes. For instance, changing the substituents on the α,α′ positions of the pyridine ring impacts the steric environment around the metal center, affecting the complex's stability, catalytic activity, and magnetic behavior [, , ]. Additionally, replacing bridging azide groups with 2-(hydroxymethyl)pyridine (hmp) ligands in a Mn25 single-molecule magnet led to a significant increase in the ground-state spin (from S=51/2 to S=61/2) without drastic core structural changes, highlighting the impact of peripheral ligation on magnetic properties [].
Q8: What strategies can be employed to enhance the stability and solubility of 2,6-pyridinedimethanol and its derivatives?
A8: While specific strategies depend on the intended application, researchers often explore techniques like complexation with metals [], derivatization to form more stable esters [], or incorporation into polymeric matrices [] to enhance stability and/or solubility.
- Coordination Chemistry: 2,6-Pyridinedimethanol readily forms complexes with various metal ions, including but not limited to Pr(III), Nd(III), Er(III) [], Fe(III) [, ], Co(II) [, , , , ], Mn(II/III/IV) [, , , , ], Ti(IV) [], Pt(II) [, ], Rh(I), Ir(I) [].
- Cluster Chemistry: The ligand's versatility allows for the isolation of fascinating polynuclear metal clusters with varying nuclearities and topologies. Examples include Fe9 and Fe18 clusters [, ], high-spin Mn4 and Mn10 molecules [, ], a Co(II)10Co(III)4 shield [], and Mn24 and Mn26 single-molecule magnets [].
- Magnetic Properties: Many of the synthesized complexes exhibit interesting magnetic behaviors, including ferromagnetic and antiferromagnetic coupling, single-molecule magnet behavior, and slow magnetic relaxation [, , , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
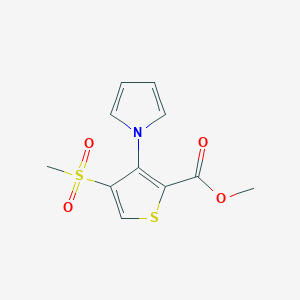

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)


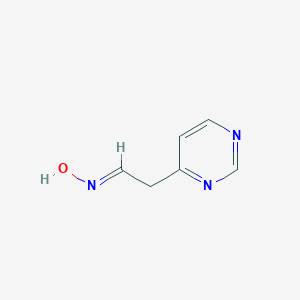
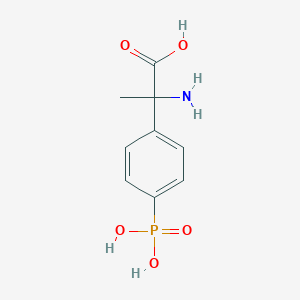
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
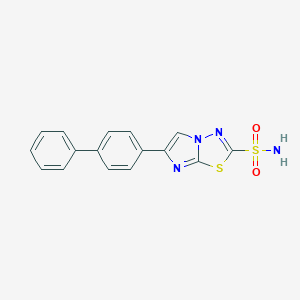
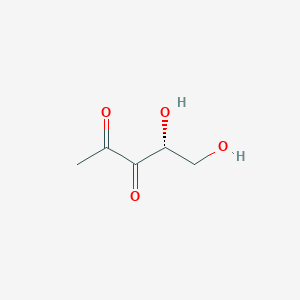
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)
